(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRHYQCWLMPBT-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and (S)-alanine.
Amidation: The intermediate undergoes amidation to introduce the benzamido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Scientific Research
(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid has a diverse range of applications across different scientific disciplines:
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential role in treating various diseases, particularly those involving enzyme interactions and receptor modulation.
Biological Studies
- Enzyme Interactions : Research indicates that this compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.
Chemical Synthesis
- Building Block : It serves as a crucial building block for synthesizing more complex molecules, which can lead to the development of new pharmaceuticals.
Industrial Applications
- Pharmaceutical Development : The compound is utilized in the formulation of drugs, contributing to advancements in therapeutic agents.
Case Studies and Research Findings
- Enzyme Modulation Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Pharmaceutical Development : Researchers have synthesized derivatives of this compound to enhance its bioavailability and efficacy in clinical applications, showing promising results in preclinical trials.
- Biological Activity Assessment : Experimental studies have shown that this compound exhibits selective binding affinity towards certain receptors, indicating its potential use in targeted therapies.
Mechanism of Action
The mechanism of action of (S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid (Compound 62)
- Molecular Formula: C₁₄H₁₇FNO₄ (MW: 294.29 g/mol) .
- Key Differences: Replaces the benzamido group with a tert-butoxycarbonyl (Boc) protecting group. Used in peptide synthesis as a protected intermediate, whereas the benzamido version may have direct pharmacological applications .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid
- Molecular Formula: C₁₄H₁₇ClFNO₄ (MW: 317.74 g/mol) .
- Key Differences: Features 4-chloro-3-fluorophenyl substitution, introducing a second halogen. Higher molecular weight and altered steric effects may influence binding affinity in biological systems .
2-Benzamido-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic Acid
- Molecular Formula : C₂₀H₂₂F₂N₂O₃ (MW: 376.40 g/mol) .
- Key Differences: Substitutes the 4-fluorophenyl group with a bis(2-fluoroethyl)amino moiety. Introduces a tertiary amine and additional fluorine atoms, significantly altering polarity and metabolic stability. The extended alkyl chain may improve membrane permeability but increase susceptibility to oxidative metabolism .
(S)-2-Amino-3-(4-sulfophenyl)propanoic Acid
- Molecular Formula: C₉H₁₀NO₅S (MW: 243.25 g/mol) .
- Key Differences :
Structural and Functional Analysis Table
Notes
- Synthesis Challenges : The benzamido group requires precise amidation conditions to avoid racemization, as seen in and .
- Pharmacological Potential: Structural analogs with fluorinated aryl groups (e.g., ) show promise in oncology and neurology due to improved bioavailability .
- Regulatory Considerations : Compounds with reactive groups (e.g., fluorosulfonyl in ) require careful handling but offer unique covalent targeting mechanisms .
Biological Activity
(S)-2-Benzamido-3-(4-fluorophenyl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
This compound features a benzamido group and a fluorophenyl group attached to a propanoic acid backbone. Its unique structure positions it as a candidate for various biological applications, particularly in the treatment of diseases due to its interaction with specific molecular targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and (S)-alanine.
- Formation of Intermediate : A condensation reaction forms an intermediate compound.
- Amidation : The intermediate undergoes amidation to introduce the benzamido group.
This method not only yields the desired compound but also allows for the exploration of various derivatives through subsequent chemical reactions such as oxidation and reduction.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including potential therapeutic applications in treating diseases like cancer and bacterial infections.
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant inhibition against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro tests have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 4.69 µM to 156.47 µM against these strains . The presence of fluorine in the structure is believed to enhance the antibacterial efficacy due to its electronic properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 4.69 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy attributed to specific substitutions on the phenyl ring .
- Enzymatic Synthesis : An efficient enzymatic method was developed for synthesizing β-fluorophenyl-substituted β-amino acids, showcasing the versatility of this compound as a building block in drug design .
Q & A
Q. Advanced
- Stability : tert-Butyl esters protect the carboxylic acid during synthesis, preventing side reactions (e.g., nucleophilic acyl substitution) .
- Reactivity : Deprotection under acidic conditions (e.g., TFA) regenerates the free acid without racemization, critical for retaining stereochemical integrity .
- Solubility : The ester form increases lipophilicity, improving solubility in organic solvents for coupling reactions .
What experimental designs address low yields in coupling reactions involving this compound?
Q. Advanced
- Activating agents : Use DCC/DMAP for efficient amide bond formation, minimizing unreacted starting material .
- Temperature control : Reactions at 0–5°C reduce side-product formation (e.g., diketopiperazines) .
- Protecting group strategy : Sequential protection of amine and carboxylic acid groups prevents self-condensation .
How does fluorination impact the compound’s spectroscopic properties?
Q. Basic
- -NMR : A single peak at δ ~ -115 ppm confirms para-fluoro substitution, distinguishing it from ortho/meta isomers .
- UV-Vis : Fluorine’s electron-withdrawing effect shifts λmax (e.g., 265 nm for the benzamido chromophore) .
What methodologies validate the compound’s role as a enzyme inhibitor in mechanistic studies?
Q. Advanced
- Kinetic assays : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., COX-2 inhibition using arachidonic acid) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
